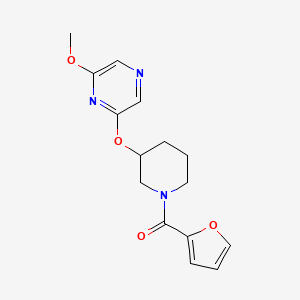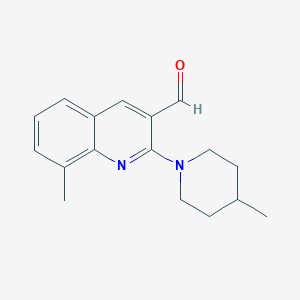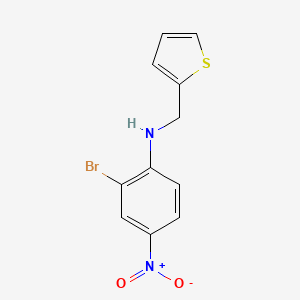acetic acid CAS No. 1404945-02-3](/img/structure/B2742446.png)
[(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Tert-butoxycarbonyl)aminoacetic acid” is an organic compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a BOC group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate . The synthesis of peptides using the BOC group as the α-amino protection group has been reported .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .Scientific Research Applications
Quantitative Analysis of Tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl group is an important moiety in amino acid and peptide chemistry. A study by Ehrlich-Rogozinski (1974) demonstrated a method for quantitatively cleaving this group from N-blocked amino acids and peptides. This method uses perchloric acid in acetic acid, allowing for back titration and accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).
Degradation and Environmental Protection
Research by Mehralipour and Kermani (2021) focused on the degradation of 2-4 Dichlorophenoxy acetic acid, a chlorinated phenoxy acid herbicide, using an advanced oxidation process. This study is significant for environmental protection and optimization of degradation processes (Mehralipour & Kermani, 2021).
Synthesis and Properties of Amino Acid-Based Polyacetylenes
Gao, Sanda, and Masuda (2003) conducted a study on the synthesis and polymerization of novel amino acid-derived acetylene monomers, which involved the tert-butyloxycarbonyl group. This research provides insights into the properties of the resulting polymers, contributing to material science and polymer chemistry (Gao, Sanda, & Masuda, 2003).
Copolymerization and Chiroptical Properties
Another study by Gao, Sanda, and Masuda (2003) explored the copolymerization of amino acid-based acetylenes, including the tert-butyloxycarbonyl group, and analyzed the chiroptical properties of the copolymers. This research is significant for understanding the behavior of such copolymers in various applications (Gao, Sanda, & Masuda, 2003).
Efficient Protection of Sterically Hindered Amino Acids
Khalil, Subasinghe, and Johnson (1996) developed an improved method for N-tert-butoxycarbonyl protection of amino functionalities in sterically hindered α,α-disubstituted amino acids. This method is essential for peptide synthesis and modifications of amino acids (Khalil, Subasinghe, & Johnson, 1996).
Mechanism of Action
Target of Action
The primary target of (Tert-butoxycarbonyl)aminoacetic acid, also known as a Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond, thereby protecting the amine group from reacting with other compounds during the synthesis process .
Biochemical Pathways
The Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the action of (Tert-butoxycarbonyl)aminoacetic acid is the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and efficient synthesis process is beneficial for peptide synthesis, expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
Action Environment
The action of (Tert-butoxycarbonyl)aminoacetic acid can be influenced by environmental factors such as temperature and the presence of other reactive groups. Care should be taken when using AAILs for organic synthesis due to their multiple reactive groups . The reaction environment, including the solvent used and the temperature, can significantly impact the efficacy and stability of the compound .
Future Directions
properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFMPXYBDCNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC=C1Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

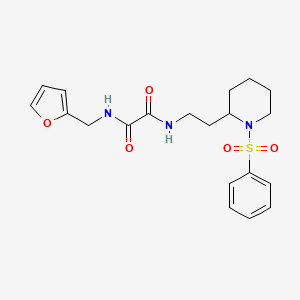
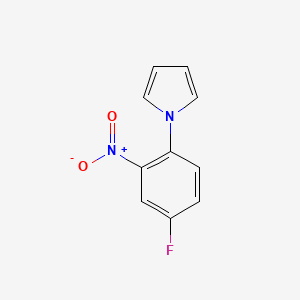
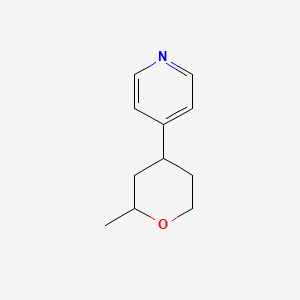
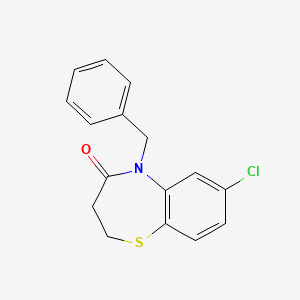
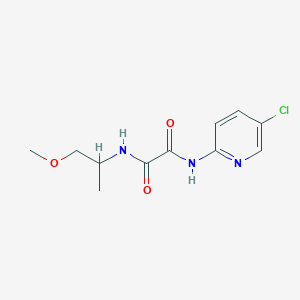
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)

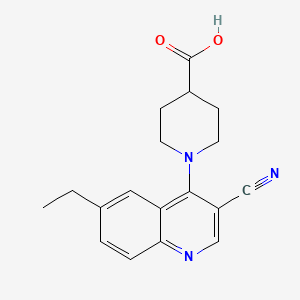
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
